Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride

Overview

Description

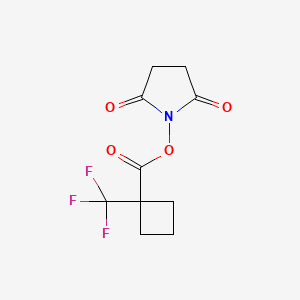

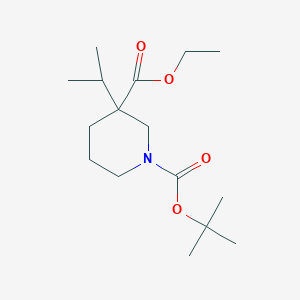

“Methyl 2-chloro-4-hydrazinylbenzoate hydrochloride” is a chemical compound with the CAS Number: 1279865-13-2 . It has a molecular weight of 237.08 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

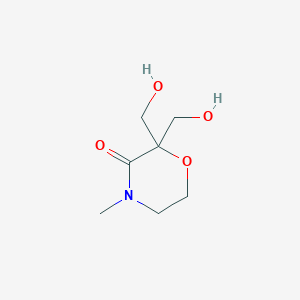

The IUPAC name for this compound is “methyl 2-chloro-4-hydrazineylbenzoate hydrochloride” and its InChI code is "1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications

Synthetic Chemistry Applications

Synthetic processes involving hydrazinylbenzoate derivatives are crucial for the development of novel compounds with potential applications in various domains. For instance, the synthesis of 4-methyl-2-hydrazinobenothiazole demonstrates an improved process involving substitution reactions, offering a route with high yield and purity suitable for industrialization (He Xiao-xiao, 2010). Such synthetic strategies are essential for creating building blocks in pharmaceuticals and materials science.

Photonic and Material Science

Research on substituted hydrazones, closely related to hydrazinylbenzoates, explores their applications in photonic devices due to their third-order nonlinear optical properties. The study of hydrazone derivatives indicates promising results for reverse saturable absorption, suggesting potential in developing optical limiting devices (Vijayakumar Sadasivan Nair et al., 2022).

Bioorthogonal Coupling Reactions

Compounds like 4-hydrazinylbenzoic acid have been applied in bioorthogonal chemistry, demonstrating rapid formation of stable products in dilute, neutral aqueous solutions. Such reactions, orthogonal to natural biomolecules, are critical for protein conjugation and labeling, facilitating research in biological systems without interfering with native processes (Ozlem Dilek et al., 2015).

Drug Development and Chemical Analysis

While the focus is away from drug use, dosage, and side effects, the methodologies involving hydrazinylbenzoate derivatives in synthesizing intermediates for anticancer drugs highlight the compound's significance in medicinal chemistry. These synthetic routes provide essential intermediates for further drug development (Cao Sheng-li, 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name |

methyl 2-chloro-4-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTOSNVHYARJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1470998.png)